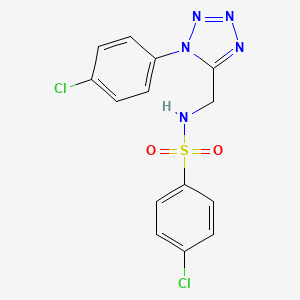

4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

説明

特性

IUPAC Name |

4-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N5O2S/c15-10-1-5-12(6-2-10)21-14(18-19-20-21)9-17-24(22,23)13-7-3-11(16)4-8-13/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZORXJRBAXZNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the sequential introduction of functional groups onto a benzenesulfonamide precursor

Industrial Production Methods: On an industrial scale, the production involves high-purity reagents and controlled environments to ensure the desired yield and purity of the compound. Efficient chlorination and cyclization processes are optimized for large-scale synthesis, with specific emphasis on controlling temperature, pressure, and reaction times to achieve the desired product.

化学反応の分析

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. The chlorine atoms provide sites for nucleophilic substitution, while the tetrazole moiety offers a site for further functionalization.

Common Reagents and Conditions: Typical reagents for its reactions include nucleophiles like amines for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the specific desired outcome, often involving moderate temperatures and solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions include substituted derivatives where the chlorine atoms or the tetrazole moiety are replaced or modified, leading to a range of structurally diverse compounds.

科学的研究の応用

4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is utilized extensively in scientific research across multiple domains:

Chemistry: Serves as an intermediate in the synthesis of various organic compounds due to its reactive sites.

Biology: Used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Applied in the development of new materials and as a chemical precursor for complex industrial processes.

作用機序

The mechanism by which this compound exerts its effects often involves interaction with molecular targets like enzymes or receptors. The chlorophenyl and tetrazole groups are crucial for its binding affinity and specificity. The compound can modulate biochemical pathways by either activating or inhibiting target molecules, leading to desired biological outcomes.

類似化合物との比較

Key Features :

- Dual 4-chlorophenyl groups : Contribute to hydrophobic interactions and electronic effects.

- Sulfonamide group : Common in bioactive molecules, enabling interactions with enzymes or receptors.

Comparison with Structural Analogs

Substituted Tetrazole Derivatives

Key Observations :

Heterocyclic Core Variants

Key Observations :

Patent-Based Analogs

生物活性

4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrazole moiety, which has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which may contribute to its pharmacological effects.

- Molecular Formula : C₁₄H₁₁Cl₂N₅O₂S

- Molecular Weight : 384.2 g/mol

- CAS Number : 921124-80-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines:

| Compound Type | Cell Line Tested | Inhibition (%) |

|---|---|---|

| Sulfonamide Derivative | HepG2 (liver cancer) | 54.25% |

| Sulfonamide Derivative | HeLa (cervical cancer) | 38.44% |

These findings suggest that the incorporation of the tetrazole ring may enhance the anticancer properties of sulfonamide derivatives, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Compounds similar to 4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide have been evaluated for their antimicrobial properties. In vitro studies indicate that certain derivatives exhibit antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the tetrazole moiety is believed to play a crucial role in enhancing the compound's efficacy against these microorganisms .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been documented. For example, certain sulfonamide derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting that 4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide may possess similar properties. This activity could be mediated through the inhibition of key signaling pathways involved in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamide derivatives, including those with tetrazole substituents:

- Anticancer Efficacy : A study demonstrated that a related tetrazole compound exhibited potent cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 1.48 to 6.38 μM across different types of cancer cells (e.g., NCI-H23, HCT-15) .

- Mechanism of Action : Investigations into the mechanism revealed that these compounds could induce apoptosis by modulating Bcl-2 and Bax expression levels, leading to cell cycle arrest at the G2/M phase .

- Structure-Activity Relationship (SAR) : The introduction of various substituents on the tetrazole ring has been shown to significantly impact biological activity, indicating that careful structural modifications can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

- Methodological Guidance : The compound can be synthesized via isocyanide-based multicomponent reactions (MCRs), as demonstrated in analogous tetrazole derivatives . For example, tert-butyl isocyanide has been used to form tetrazole rings with yields ranging from 39% to 49% under ambient conditions . To improve yields:

- Optimize stoichiometry of reactants (e.g., 2.0 mmol isocyanide per reaction) .

- Use polar aprotic solvents (e.g., DCM) and room-temperature conditions to stabilize intermediates .

- Purify via column chromatography (e.g., silica gel with 30% EtOAc/hexane) .

- Data Table :

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| tert-Butyl isocyanide | DCM, RT, 2.0 mmol | 39-49% | |

| Adamantyl derivatives | Toluene, reflux | 57-72% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Structural Analysis :

- HRMS (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ observed at 513.2193 vs. calculated 513.2198) .

- NMR : Analyze tetrazole proton signals (δ 8.5–9.5 ppm) and sulfonamide NH (δ 10–12 ppm) .

- X-ray Crystallography : Use SHELX programs for structure refinement, particularly for resolving torsional angles in the tetrazole-benzenesulfonamide backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

- Data Contradiction Analysis : Discrepancies in bond lengths or angles may arise from twinning or low-resolution data. Mitigation strategies:

- Collect high-resolution data (≤ 1.0 Å) and refine using SHELXL with TWIN/BASF commands .

- Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound against bacterial targets?

- SAR Methodology :

- Functional Group Variation : Replace the 4-chlorophenyl group with fluorophenyl or bromophenyl to assess antimicrobial potency .

- Bioisosteric Replacement : Substitute the tetrazole ring with triazole or thiadiazole to evaluate target binding (e.g., bacterial AcpS-PPTase enzymes) .

- Data Table :

| Modification | Biological Activity (IC50) | Target Enzyme | Reference |

|---|---|---|---|

| 4-Chlorophenyl | 2.3 µM | AcpS-PPTase | |

| 4-Fluorophenyl | 5.1 µM | AcpS-PPTase |

Q. How can multi-step synthesis challenges (e.g., unstable intermediates) be addressed?

- Synthetic Optimization :

- Stabilize intermediates via in situ protection (e.g., tert-butyloxycarbonyl for amines) .

- Use flow chemistry for exothermic reactions (e.g., azide cyclization) to prevent decomposition .

- Example : A sulfonimidamide derivative was synthesized in 57% yield using piperidine and 4-methoxyphenyl sulfonamide under nitrogen atmosphere .

Data-Driven Insights

- Crystallographic Software : SHELX remains the gold standard for small-molecule refinement due to its robustness with high-resolution data .

- Thermodynamic Stability : The compound’s logP (~3.0) and polar surface area (86.4 Ų) suggest moderate membrane permeability, critical for antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。